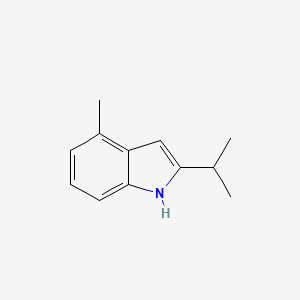

2-Isopropyl-4-methyl-1H-indole

CAS No.:

Cat. No.: VC16003583

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 4-methyl-2-propan-2-yl-1H-indole |

| Standard InChI | InChI=1S/C12H15N/c1-8(2)12-7-10-9(3)5-4-6-11(10)13-12/h4-8,13H,1-3H3 |

| Standard InChI Key | VDTZUJHTJYYLOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=C(NC2=CC=C1)C(C)C |

Introduction

Structural and Molecular Characteristics

Indoles are bicyclic aromatic compounds comprising a benzene ring fused to a pyrrole ring. The substitution pattern at positions 2 and 4 in 2-isopropyl-4-methyl-1H-indole introduces steric and electronic modifications that distinguish it from simpler indoles. Key structural features include:

-

Substituent Effects:

-

The isopropyl group at position 2 enhances steric bulk, potentially influencing π-π stacking interactions.

-

The methyl group at position 4 modulates electron density across the aromatic system, altering reactivity in electrophilic substitution reactions.

-

Table 1: Comparative Structural Data of Selected Indole Derivatives

Synthesis and Chemical Reactivity

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone method for constructing indole rings. For 2-isopropyl-4-methyl-1H-indole, a plausible route involves:

-

Condensation: Reacting phenylhydrazine with a ketone precursor (e.g., 3-methylpentan-2-one) under acidic conditions to form the hydrazone intermediate.

-

Cyclization: Thermal or acid-catalyzed rearrangement to yield the indole core .

Key Reaction Parameters:

Palladium-Mediated C–N Coupling

Advanced synthetic strategies employ transition-metal catalysis for regioselective functionalization. For example, palladium-catalyzed intramolecular C–N bond formation enables the construction of complex indole scaffolds, as demonstrated in the synthesis of EZH2 inhibitors .

Physicochemical Properties

While experimental data for 2-isopropyl-4-methyl-1H-indole are scarce, properties can be estimated using analogues:

-

Boiling Point: ~249–260°C (extrapolated from similar indenes ).

-

Density: 0.93–0.96 g/cm³ (typical for alkyl-substituted indoles ).

-

Solubility: Low polarity; soluble in organic solvents (e.g., ethanol, DCM) but insoluble in water.

Table 2: Predicted Physicochemical Properties

Industrial and Research Applications

Organic Synthesis

-

Building Block: Serves as a precursor for synthesizing pharmacophores (e.g., tryptophan derivatives).

-

Ligand Design: Chelating properties aid in developing transition-metal catalysts .

Material Science

-

Fluorescent Probes: Electron-rich indoles emit in the UV-vis range, useful in sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume